

Advanced Protocol: NMR Spectroscopy of Xylose-2-13C

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Compound of Interest

Compound Name: Xylose-2-13C

Cat. No.: B12397748

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For Metabolic Flux Analysis & Structural Glycomics Part 1: Core Directive & Scientific Rationale

The Strategic Value of **Xylose-2-13C** In metabolic engineering and drug development, **Xylose-2-13C** is not merely a labeled sugar; it is a precision probe for the Non-Oxidative Pentose Phosphate Pathway (PPP). Unlike [U-13C] glucose, which scrambles carbon universally, the C2 label of xylose provides a distinct magnetic signature that survives specific isomerase/epimerase transformations.

Why This Protocol? Standard NMR protocols often fail with 13C-labeled sugars due to mutarotation (tautomeric equilibrium) and relaxation dynamics. A standard 1D 13C scan can yield non-quantitative results if the relaxation delay (

) is insufficient for the non-protonated anomeric carbons (though C2 is protonated, its relaxation environment changes with tautomerism).

This guide presents a Self-Validating Protocol:

- Tautomeric Locking: Uses specific solvent conditions to stabilize or account for

ratios.

- qNMR Integration: Uses 1H - ^{13}C satellite signals for quantification, eliminating the need for external calibration curves.
- Flux Logic: Traces the $\text{C}2$ label into specific downstream metabolites (e.g., $\text{GAP-2-}^{13}\text{C}$ vs. $\text{F6P-1-}^{13}\text{C}$).

Part 2: Sample Preparation (The "Zero-Artifact" Method)

Objective: Prepare a sample that is chemically stable, pH-balanced, and referenced for absolute chemical shift accuracy.

Materials

- Tracer: **D-Xylose-2- ^{13}C** (99% enrichment).
- Solvent: D_2O (99.9% D) + 0.05% w/v DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
Note: Avoid TMS in aqueous samples due to solubility issues.
- Buffer: Phosphate buffer (100 mM, pH 7.4) prepared in D_2O . Crucial for maintaining chemical shift consistency of ionizable metabolites.
- Tubes: 5mm High-Precision NMR tubes (Wilmad 535-PP or equivalent).

Step-by-Step Protocol

- Lyophilization (For Biological Extracts):
 - Flash-freeze cell lysate in liquid nitrogen.[\[1\]](#)
 - Lyophilize to complete dryness (>12 hours) to remove H_2O . Residual water suppresses the sugar signals in the 3.0–4.0 ppm region.
- Reconstitution:
 - Dissolve the dried extract (or pure standard) in 600 μL of Deuterated Phosphate Buffer.
 - Target Concentration: >2 mM Xylose for $1\text{D }^{13}\text{C}$; >100 μM for $1\text{H-}^{13}\text{C}$ HSQC.

- Equilibration (The Mutarotation Check):
 - Critical Step: Freshly dissolved xylose undergoes mutarotation.
 - Allow sample to sit at room temperature (25°C) for 4 hours prior to acquisition.
 - Validation: The equilibrium ratio in D2O should stabilize at approx. 35%
 - pyranose : 65%
 - pyranose.
- Shimming:
 - Insert sample.^{[1][2][3][4][5]} Perform automated gradient shimming (TopShim).
 - Manual Check: Line width of the DSS signal (0.00 ppm) must be
Hz.

Part 3: Acquisition Parameters

Experiment A: Quantitative 1D 1H NMR (with 13C decoupling)

Purpose: To quantify total xylose and calculate fractional enrichment using satellite peaks.

- Pulse Sequence:zg30 (or zgcppr if water suppression is needed).
- Relaxation Delay (D1): 5.0 s (Ensures fully relaxed quantitative signals).
- Spectral Width: 12 ppm (-2 to 10 ppm).
- Scans (NS): 64.
- Acquisition Time (AQ): 4.0 s.
- 13C Decoupling:OFF (Critical: We need the satellites visible).

Experiment B: 1D 13C{1H} (Proton-Decoupled Carbon)

Purpose: Direct observation of the C2 label enhancement.

- Pulse Sequence:zgpg30 (Power-gated decoupling).
- Relaxation Delay (D1): 2.0 s (C2 is protonated, relaxes faster than quaternary C).
- Spectral Width: 240 ppm.
- O1P (Center): 75 ppm (Centered on sugar region).
- Scans (NS): 256–1024 (Dependent on concentration).

Experiment C: 2D 1H-13C HSQC (Multiplicity-Edited)

Purpose: To resolve overlapping metabolite signals in complex lysates.

- Pulse Sequence:hsqcedetgpsisp2.3.
- TD (F2/F1): 2048 / 256.
- NS: 8–16.
- CNST2 (J-coupling): 145 Hz (Average 1J_{CH} for carbohydrates).

Part 4: Data Analysis & Interpretation[1][3][6][7]

1. Tautomeric Fingerprinting

D-Xylose exists in solution as a mixture. You must integrate all forms to quantify the total pool.

Table 1: Chemical Shift Reference for D-Xylose (in D₂O, Ref DSS = 0 ppm)

Carbon Position	-Xylopyranose (ppm)	-Xylopyranose (ppm)	Signal Characteristics
C1 (Anomeric)	92.9	97.3	Doublet (due to C2 coupling in labeled sample)
C2 (Labeled)	72.2	74.8	Huge Singlet (enriched)
C3	73.6	76.4	Doublet (J_C2-C3 coupling)
C4	70.0	69.6	-
C5	61.6	65.8	CH2 (Negative in DEPT-135)

Note: In a 100% labeled **Xylose-2-13C** sample, C1 and C3 will appear as doublets in the 13C spectrum due to coupling to the enriched C2 (

Hz).

2. Calculation of 13C Enrichment (The Satellite Method)

In the 1H spectrum, the proton attached to C2 (H2) will show "satellite" peaks caused by the coupling (

Hz).

- H2

-xylose shift: ~3.2 ppm (dd).

- H2

-xylose shift: ~3.5 ppm (dd).

- Protocol: Integrate the central peak (12C-H) and the two satellite peaks (13C-H) spaced ~72 Hz on either side.

Part 5: Metabolic Flux Visualization

Scenario: **Xylose-2-13C** is fed to a cell culture.

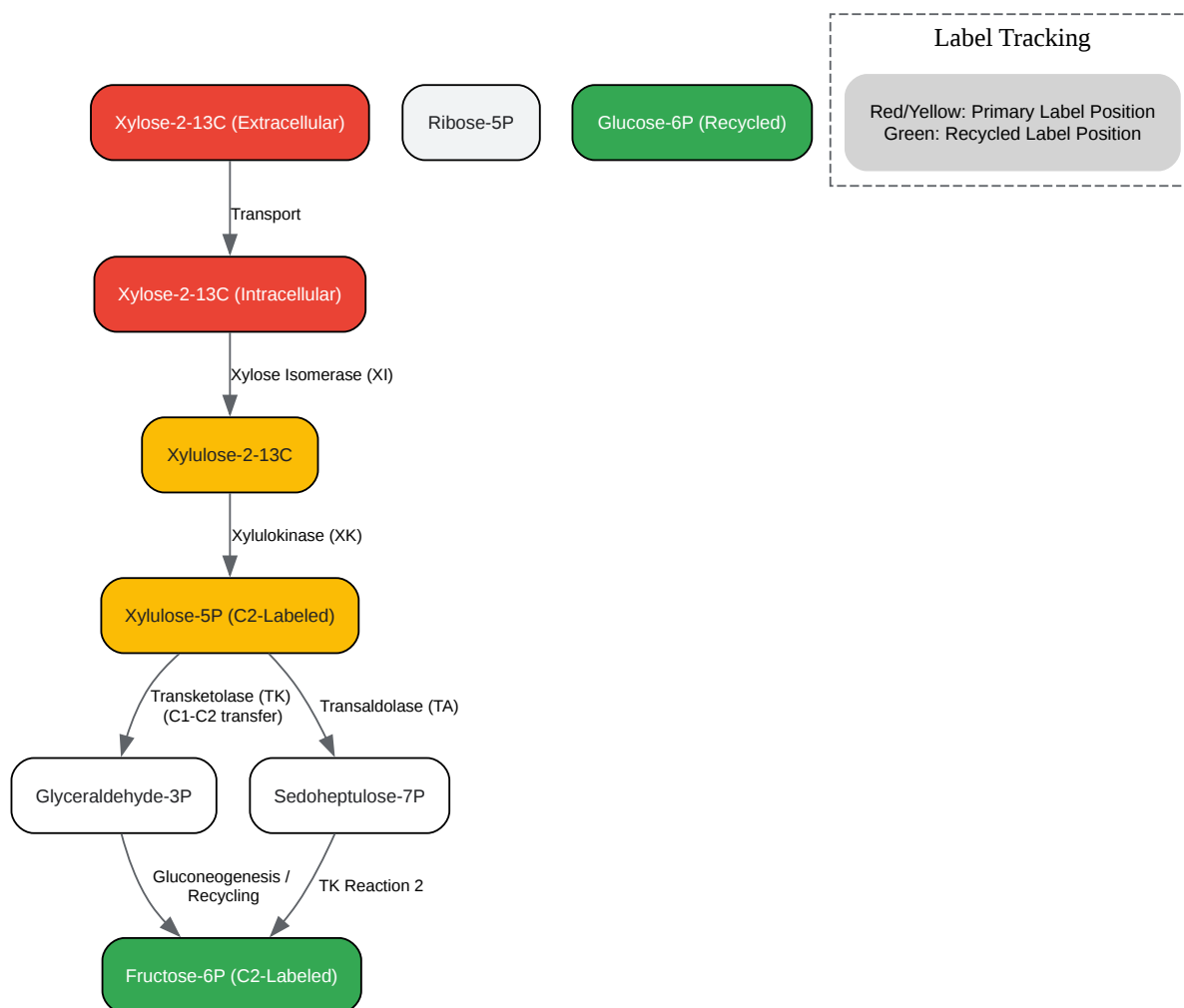
- Pathway 1 (Phosphoketolase): Cleaves X5P. Label fate differs.
- Pathway 2 (Pentose Phosphate Pathway - PPP): Xylose

Xylulose

Xylulose-5P.

- Transketolase: Transfers C1-C2 unit.
- Outcome: The C2 label of Xylose becomes C2 of Fructose-6-P (via GAP recycling).

Graphviz Diagram: **Xylose-2-13C** Fate



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Caption: Metabolic fate of the C2-label from Xylose. The label propagates through the Non-Oxidative PPP, eventually labeling the C2 position of Fructose-6-Phosphate if recycled.

Part 6: Troubleshooting & Quality Control

Issue	Diagnosis	Solution
Split Peaks at C2	J-coupling from adjacent ¹³ C (if uniformly labeled) or ¹ H (if uncoupled).	Use 1H-decoupled ¹³ C pulse sequence (zgpg30). If sample is U- ¹³ C, C2 will be a doublet of doublets (Hz, Hz).
Missing Anomeric Signal	Saturation transfer or relaxation issues.	Increase D1 to 5s. Ensure water suppression is not hitting the anomeric proton (~5.2 ppm).
pH Drift	Chemical shifts shifting between samples.	Use 100 mM Phosphate buffer. Check pH after dissolving the extract.
Low Sensitivity	Sample too dilute.	Use a CryoProbe if available. For room temp probes, use Shigemi tubes to concentrate the signal into the active coil volume.

Part 7: References

- Oregon State University. ¹³C NMR Chemical Shift Data. [\[Link\]](#)
- Kovacs, H., et al. ¹³C-NMR spectroscopy of xylo-oligosaccharides. Carbohydrate Research, 1980. [\[Link\]](#)
- NIST/BMRB. Biological Magnetic Resonance Data Bank - Metabolomics. (Standard reference for DSS/TSP referencing protocols).

Disclaimer: This protocol is optimized for Bruker Avance III/Neo consoles running TopSpin 3.6/4.x. Parameters may require adjustment for Varian/Agilent or JEOL systems. Always

consult your local facility manager regarding probe limits.

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Sources

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